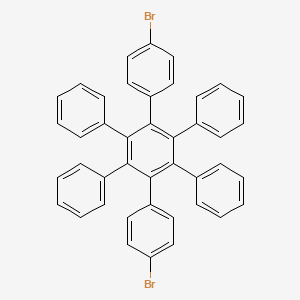

1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3',5',6'-triphenyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

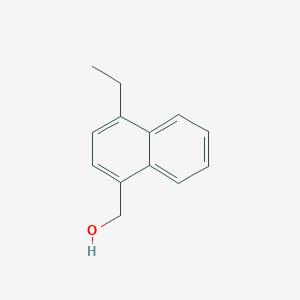

“1,1’:2’,1’‘-Terphenyl, 4-bromo-4’-(4-bromophenyl)-3’,5’,6’-triphenyl-” is a chemical compound with the molecular formula C18H13Br . It is also known by other names such as 4-Bromo-1,1’:2’,1’'-terphenyl, 1-bromo-4-(2-phenylphenyl)benzene, and 4-Bromo-o-Terphenyl .

Synthesis Analysis

The synthesis of this compound is not straightforward and can be challenging. An accessible method has been developed for the synthesis of 4-bromo-1,1′:4′,1″-terphenyl and 4-methyl-1,1′:4′,1″-terphenyl that are difficult to obtain by other chemical methods . Their formation proves that the Stevens rearrangement of ammonium salts 2a – 2g is accompanied by isomerization of the migrating group .Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to a terphenyl group. The InChI representation of the molecule isInChI=1S/C18H13Br/c19-16-12-10-15 (11-13-16)18-9-5-4-8-17 (18)14-6-2-1-3-7-14/h1-13H .

Aplicaciones Científicas De Investigación

Steric Effects on Phosphorus Centers

Research has explored the use of sterically encumbered systems for synthesizing compounds with low-coordinate phosphorus centers. The study involves tetraarylphenyls as ligands for synthesizing materials with bridged phosphorus centers, showcasing their potential in creating novel materials with unique chemical properties (Shah et al., 2000).

Antiradical Activity of Triphenylantimony(V) Derivatives

Triphenylantimony(V) catecholates and o-amidophenolates with unsymmetrical N-aryl groups have been synthesized and evaluated for their structure, electrochemical properties, and antiradical activity. These compounds demonstrate different degrees of radical scavenging activity, indicating their potential in antioxidant applications (Smolyaninov et al., 2021).

Stability of Polybrominated Diphenylcarbenes

The generation, reactions, and kinetics of sterically congested triplet diphenylcarbenes, particularly the effects of bromine groups on their stability, have been investigated. This study provides insights into the reactivity and stability of these carbenes, which could inform their use in various chemical transformations (Tomioka et al., 2002).

Olefin Polymerization Catalysts

Research into nickel(II) and palladium(II) diimine complexes bearing diphenyl aniline moieties has led to the development of new catalysts for olefin polymerization. These catalysts are significant for their synthesis, structural characterization, and insights into their polymerization properties (Schmid et al., 2001).

Propiedades

IUPAC Name |

1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H28Br2/c43-35-25-21-33(22-26-35)41-37(29-13-5-1-6-14-29)38(30-15-7-2-8-16-30)42(34-23-27-36(44)28-24-34)40(32-19-11-4-12-20-32)39(41)31-17-9-3-10-18-31/h1-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIOZVUGESOGBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C7=CC=CC=C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H28Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30711258 |

Source

|

| Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22932-54-3 |

Source

|

| Record name | 1,4-bis(4-bromophenyl)-2,3,5,6-tetraphenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.